3-Amino-2-(oxolan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(oxolan-3-yl)propanoic acid typically involves the reaction of alanine derivatives with tetrahydrofuranThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(oxolan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-2-(oxolan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The tetrahydrofuran ring may also play a role in stabilizing interactions with proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(oxolan-2-yl)propanoic acid: Similar structure but with the tetrahydrofuran ring in a different position.
3-(oxolan-2-yl)propanoic acid: Lacks the amino group, making it less reactive in certain biological contexts.
Uniqueness
3-Amino-2-(oxolan-3-yl)propanoic acid is unique due to the presence of both an amino group and a tetrahydrofuran ring.
Biological Activity
3-Amino-2-(oxolan-3-yl)propanoic acid, also known as (3R)-3-Amino-3-(oxolan-3-yl)propanoic acid, is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H13NO3, with a molecular weight of approximately 159.18 g/mol. The compound features a propanoic acid backbone, an amino group, and an oxolane (tetrahydrofuran) ring, which contribute to its distinct chemical properties and biological activities .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its amino group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to specific molecular targets. The oxolane ring provides structural stability that may influence the compound's reactivity in biochemical pathways .
Enzyme Interactions
Research indicates that this compound may serve as a substrate for specific enzymes involved in metabolic pathways. For instance, it has been shown to influence enzyme activity related to amino acid metabolism, potentially impacting overall cellular functions .
Therapeutic Applications
- Drug Development : Ongoing studies are exploring the use of this compound as a precursor in drug synthesis. Its unique structure allows for modifications that could lead to the development of novel pharmaceuticals targeting various diseases .
- Biochemical Pathways : In vitro studies have demonstrated that the compound can modulate certain biochemical pathways, suggesting potential applications in treating metabolic disorders or enhancing drug efficacy .
Comparative Analysis with Similar Compounds
The following table highlights the structural similarities and differences between this compound and related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-3-(oxolan-2-yl)propanoic acid | Similar structure but different amino position | Distinct metabolic pathways due to structural differences |
2-Oxo-3-(oxolan-2-yl)propanoic acid | Contains a keto group instead of an amino group | Altered reactivity patterns compared to amino acids |
2-Amino-3-(oxolan-4-yl)propanoic acid | Variation in oxolane ring position | Potentially different biological activities |
Research Findings
Recent studies have reported on the compound's potential interactions with cellular receptors and its role in modulating immune responses. For example, it has been suggested that similar compounds can affect the programmed cell death protein 1 (PD-1), which plays a critical role in immune regulation .
Additionally, investigations into the pharmacokinetics of this compound have shown that its unique structure may confer advantages in terms of bioavailability and efficacy compared to traditional amino acids used in therapeutics .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-amino-2-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-3-6(7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
LFGQVAXQJPFPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.